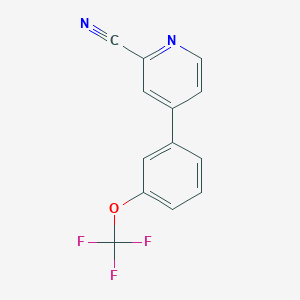
4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile
Overview
Description
The compound “4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile” belongs to a class of organic compounds known as trifluoromethoxyphenyl compounds . These compounds contain a phenyl group that is substituted at one carbon with a trifluoromethoxy group .
Synthesis Analysis
While specific synthesis methods for “4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile” are not available, similar compounds have been synthesized. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Scientific Research Applications
Synthesis and Structural Analysis
4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile is involved in various synthesis and structural analysis processes. For instance, it's a component in the synthesis of pyrazole containing chalcones and pyridine-3-carbonitriles. These synthesized compounds have been studied for their anti-inflammatory activity, showcasing their potential in medicinal chemistry (Gadhave & Bhagwat, 2017). Additionally, the compound plays a role in the synthesis and X-ray spectroscopic analysis of various pyridine derivatives, emphasizing its utility in understanding molecular structures and interactions (Tranfić et al., 2011).
Photoluminescent and Magnetic Properties
The compound is also instrumental in the study of photoluminescent and magnetic properties. For instance, 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine radical cation salts containing poly(beta-diketonate) rare earth complexes have been synthesized, displaying notable luminescence properties. This research broadens the understanding of material science, particularly in the fields of luminescent and magnetic materials (Pointillart et al., 2009).
Antimicrobial and Antioxidant Activities
4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile is a key precursor in the synthesis of pyridine derivatives that exhibit antimicrobial and antioxidant activities. These derivatives are crucial in the development of new therapeutic agents and provide insights into their potential in addressing microbial infections and oxidative stress (Lagu & Yejella, 2020).
Fluorescence Probe Technique (FPT)
The compound is used in the synthesis of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, which act as fluorescent molecular sensors. These sensors are instrumental in monitoring photopolymerization processes, demonstrating the compound's significance in polymer science and engineering (Ortyl et al., 2019).
properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)19-12-3-1-2-9(7-12)10-4-5-18-11(6-10)8-17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXHBJGEJHURKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



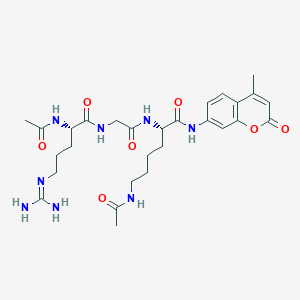
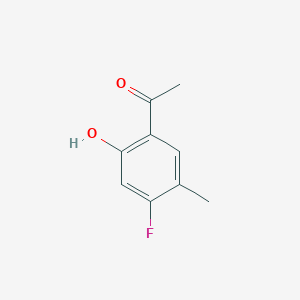
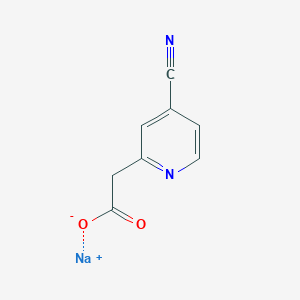
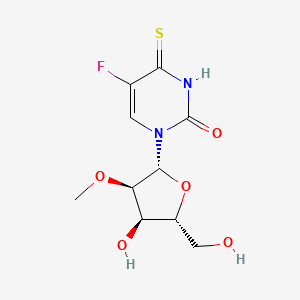
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)
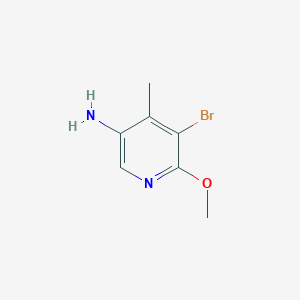
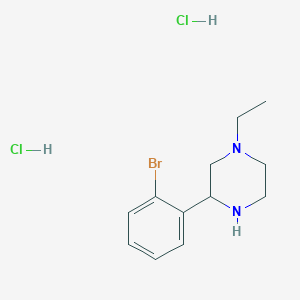
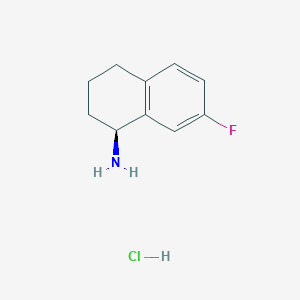
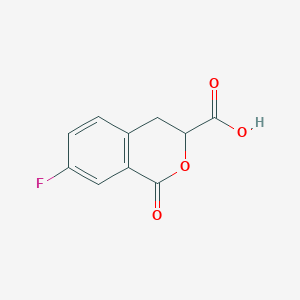
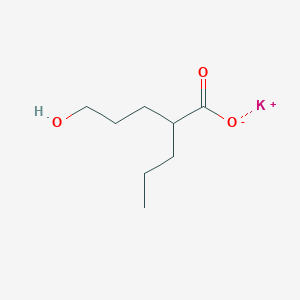
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)
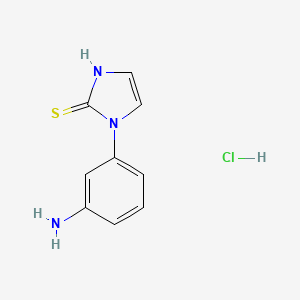
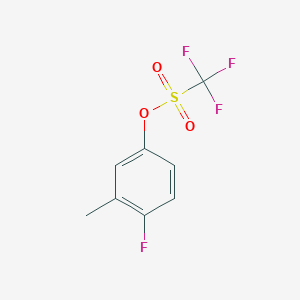
![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)